molecular formula C17H13Cl2NO6S2 B8522485 ethyl 5-chloro-3-(chlorosulfonyl)-1-(phenylsulfonyl)-1H-indole-2-carboxylate

ethyl 5-chloro-3-(chlorosulfonyl)-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B8522485
M. Wt: 462.3 g/mol
InChI Key: IJIQUXFNPZMFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-3-(chlorosulfonyl)-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H13Cl2NO6S2 and its molecular weight is 462.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13Cl2NO6S2

Molecular Weight

462.3 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)-5-chloro-3-chlorosulfonylindole-2-carboxylate

InChI

InChI=1S/C17H13Cl2NO6S2/c1-2-26-17(21)15-16(27(19,22)23)13-10-11(18)8-9-14(13)20(15)28(24,25)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

IJIQUXFNPZMFIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the 5-chloro-2-(ethoxycarbonyl)-1-(phenylsulfonyl)-1H-indole-3-sulfonic acid (9.52 g, 21.4 mmol) in 100 mL of dichloromethane at 0° C. was added oxalyl chloride (5.61 mL, 64.3 mmol). Dimethylformamide (0.2 mL) was added, and the reaction was allowed to warm to room temperature. After 24 hours, another portion of oxalyl chloride (3.0 mL) was added, and the reaction was stirred for an additional 16 hours. The mixture was concentrated in vacuo to provide a yellow foam. Proton NMR for the product was consistent with the titled compound. ESI+MS: 426.2 [M−Cl]+.
Name
5-chloro-2-(ethoxycarbonyl)-1-(phenylsulfonyl)-1H-indole-3-sulfonic acid
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
5.61 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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CCOC(=O)c1c(S(=O)(=O)O)c2cc(Cl)ccc2n1S(=O)(=O)c1ccccc1
Quantity
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reactant
Reaction Step One
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reactant
Reaction Step One
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Reaction Step One

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